molecular formula C22H26ClNO2 B7822402 2,2''-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride

2,2''-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride

Cat. No.: B7822402
M. Wt: 371.9 g/mol
InChI Key: TVXBKVYKFXLEAI-UHFFFAOYSA-N
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Description

2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride, also known as Lobelanine hydrochloride, is an organic compound with the molecular formula C22H25NO2.HCl. It is a derivative of Lobeline, an alkaloid found in the plant Lobelia inflata. This compound is known for its crystalline structure and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride involves multiple steps. One common method includes the reaction of 1-methyl-2,6-piperidinedione with benzaldehyde under acidic conditions to form the intermediate product, which is then further reacted with hydrochloric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to modulate neurotransmitter release by interacting with nicotinic acetylcholine receptors. This interaction affects the release of dopamine and other neurotransmitters, which can influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’'-(1-Methyl-2,6-piperidinediyl)diacetophenone hydrochloride is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner. Its dual acetophenone groups and piperidine ring contribute to its unique chemical and biological properties .

Properties

IUPAC Name

2-(1-methyl-6-phenacylpiperidin-1-ium-2-yl)-1-phenylethanone;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXBKVYKFXLEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+]1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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